

Toxicological data for 3,4-Dimethyl-2-hexanol

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Compound of Interest

Compound Name: **3,4-Dimethyl-2-hexanol**

Cat. No.: **B3423695**

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An In-Depth Toxicological Guide to **3,4-Dimethyl-2-hexanol**: A Framework for Assessment in the Absence of Comprehensive Data

Authored by: A Senior Application Scientist

Foreword: The toxicological landscape of novel or less-common chemical entities often presents a significant challenge to researchers and drug development professionals. **3,4-Dimethyl-2-hexanol** is a case in point, where a comprehensive, publicly available toxicological profile is not readily established. This guide, therefore, adopts a proactive and scientifically rigorous approach. Instead of merely stating the absence of data, it provides a framework for how to approach the toxicological assessment of such a compound. By leveraging principles of chemical similarity, predictive toxicology, and a tiered testing strategy, this document serves as a practical whitepaper for navigating the complexities of chemical safety assessment in a data-scarce environment.

Substance Identification and Physicochemical Profile

3,4-Dimethyl-2-hexanol is a branched-chain aliphatic alcohol. Its chemical structure is fundamental to its physical properties and, by extension, its potential toxicological behavior.

Chemical Structure:

- Chemical Name: **3,4-Dimethyl-2-hexanol**
- Synonyms: 3,4-Dimethylhexan-2-ol

- CAS Number: 19549-83-8
- Molecular Formula: C₈H₁₈O
- Molecular Weight: 130.23 g/mol

A thorough understanding of a substance's physicochemical properties is the cornerstone of any toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of **3,4-Dimethyl-2-hexanol** and a Structurally Related Analog

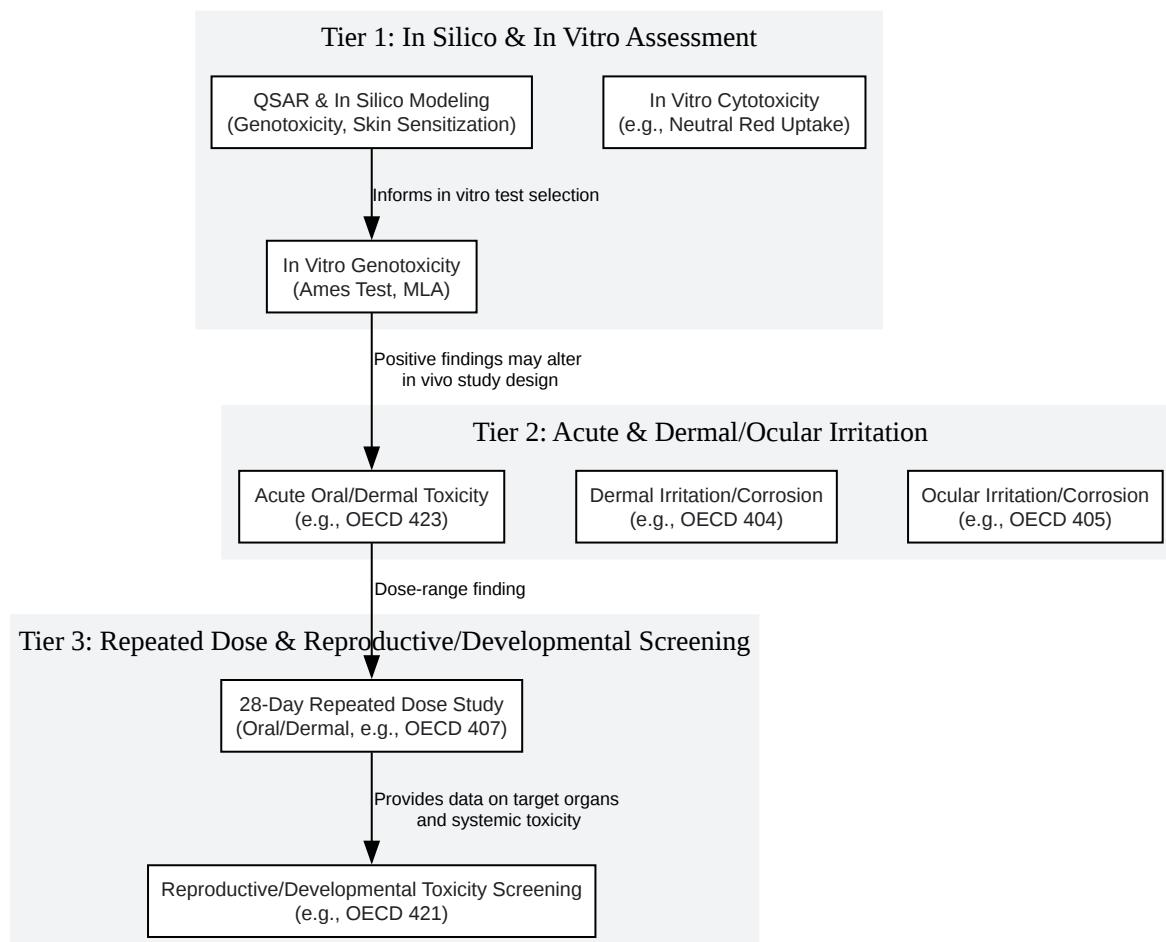
Property	3,4-Dimethyl-2-hexanol (Predicted/Reported)	2-Ethyl-1-hexanol (Experimental Data for Comparison)	Significance in Toxicology
Boiling Point	~170-175 °C	183-185 °C	Influences inhalation exposure risk.
Vapor Pressure	Low (Predicted)	0.05 mmHg @ 20 °C	Lower vapor pressure generally indicates a lower inhalation hazard at room temperature.
Water Solubility	Low (Predicted)	1,000 mg/L @ 25 °C	Affects absorption and distribution in aqueous biological systems.
LogP (Octanol/Water Partition Coefficient)	High (Predicted)	2.9	Indicates potential for bioaccumulation in fatty tissues.

Expert Insight: The high predicted LogP value for **3,4-Dimethyl-2-hexanol** suggests a lipophilic nature. This is a critical piece of information, as it implies that the compound could readily cross

cell membranes and potentially accumulate in adipose tissue. This characteristic necessitates a careful evaluation of its potential for long-term toxicity.

A Tiered Approach to Toxicological Evaluation in a Data-Limited Context

Given the absence of extensive empirical data for **3,4-Dimethyl-2-hexanol**, a tiered, hypothesis-driven testing strategy is the most scientifically sound and ethical approach. This strategy progresses from computational and *in vitro* methods to more complex *in vivo* studies, with each tier informing the necessity and design of the next.



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Caption: A proposed tiered toxicological evaluation workflow for **3,4-Dimethyl-2-hexanol**.

Predictive Toxicology: The Role of In Silico and Read-Across Approaches

In the absence of empirical data, predictive toxicology is an indispensable tool.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models use the chemical structure of a compound to predict its biological activity, including toxicity. For **3,4-Dimethyl-2-hexanol**, QSAR could be employed to predict:

- Genotoxicity: Based on structural alerts for DNA reactivity.
- Skin Sensitization: By identifying features common to known skin sensitizers.
- Metabolism: Predicting the likely metabolic pathways and potential for formation of reactive metabolites.

Trustworthiness in Protocol: The reliability of QSAR predictions is highly dependent on the model's applicability domain. It is crucial to ensure that the model used has been validated for chemicals structurally similar to **3,4-Dimethyl-2-hexanol**. The OECD QSAR Toolbox is an authoritative resource for such assessments.

Read-Across from Structurally Similar Compounds

The principle of read-across involves using toxicological data from a well-studied compound (the "source" chemical) to predict the toxicity of a structurally similar, but data-poor, compound (the "target" chemical). A potential source chemical for **3,4-Dimethyl-2-hexanol** is 2-Ethyl-1-hexanol (CAS No. 104-76-7), due to its similar carbon chain length, branching, and hydroxyl functional group.

Table 2: Comparison of Toxicological Data for 2-Ethyl-1-hexanol (as a Read-Across Candidate)

Toxicological Endpoint	2-Ethyl-1-hexanol Data	Potential Implications for 3,4-Dimethyl-2-hexanol
Acute Oral Toxicity (LD50, rat)	2049 mg/kg	Suggests low to moderate acute oral toxicity.
Skin Irritation (rabbit)	Irritating	Implies a potential for skin irritation.
Eye Irritation (rabbit)	Severe Irritant	Indicates a potential for significant eye irritation.
Genotoxicity (Ames Test)	Negative	Suggests a low likelihood of mutagenicity.
Reproductive/Developmental Toxicity	Evidence of developmental effects at high doses in animal studies.	Warrants investigation into potential reproductive and developmental toxicity.

Expert Insight: While read-across is a powerful tool, it is not a substitute for direct testing. The differences in the position of the methyl groups and the hydroxyl group between **3,4-Dimethyl-2-hexanol** and 2-Ethyl-1-hexanol could influence their metabolic pathways and, consequently, their toxicological profiles. For instance, the steric hindrance around the hydroxyl group in **3,4-Dimethyl-2-hexanol** might affect its rate of glucuronidation or sulfation compared to the primary alcohol in 2-Ethyl-1-hexanol.

Proposed Experimental Protocols for Key Toxicological Endpoints

Should testing be deemed necessary, the following standard and validated protocols, based on OECD guidelines, would be appropriate.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To assess the mutagenic potential of **3,4-Dimethyl-2-hexanol** by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

Step-by-Step Methodology:

- Strain Selection: Utilize a range of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA*) to detect different types of mutations.
- Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to mimic mammalian metabolism.
- Dose Selection: Perform a preliminary dose-range finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.
- Exposure: Expose the bacterial strains to at least five different concentrations of **3,4-Dimethyl-2-hexanol**, along with positive and negative controls.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is reproducible and statistically significant.

Self-Validating System: The inclusion of both positive and negative controls is critical for the validation of each experiment. A positive control (e.g., sodium azide for TA1535/TA100, 2-nitrofluorene for TA98) must induce a significant increase in revertant colonies, while the negative control (vehicle) should show a spontaneous reversion rate within the historical control range of the laboratory.

Acute Oral Toxicity: Acute Toxic Class Method - OECD 423

Objective: To determine the acute oral toxicity of **3,4-Dimethyl-2-hexanol** and to classify it according to the Globally Harmonized System (GHS).

Step-by-Step Methodology:

- Animal Model: Use a single sex (typically female rats) for the initial steps.

- Dosing: Administer a single oral dose of **3,4-Dimethyl-2-hexanol** to a group of three animals at one of the defined starting dose levels (e.g., 2000 mg/kg, 300 mg/kg, or 5 mg/kg).
- Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Stepwise Procedure: The outcome of the first test (number of mortalities) determines the next step:
 - If mortality is high, the dose for the next group is lowered.
 - If mortality is low or absent, the dose for the next group is increased.
- Classification: The GHS classification is determined based on the dose at which mortality is observed.

Causality in Experimental Choice: The Acute Toxic Class Method (OECD 423) is chosen over the traditional LD50 test (OECD 401) as it uses fewer animals while still providing sufficient information for hazard classification, aligning with the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare.

Summary and Forward Look

The toxicological profile of **3,4-Dimethyl-2-hexanol** is currently incomplete. However, this does not preclude a rigorous scientific assessment. By applying the principles of predictive toxicology, read-across from structurally similar compounds, and a tiered testing strategy, a robust preliminary hazard assessment can be constructed.

The lipophilic nature of **3,4-Dimethyl-2-hexanol**, predicted by its LogP, warrants a careful evaluation of its potential for bioaccumulation and long-term toxicity. The data from 2-Ethyl-1-hexanol suggests a potential for skin and eye irritation and possible developmental effects at high doses, which should be considered as primary endpoints for any future testing.

This guide provides a scientifically defensible framework for researchers and drug development professionals to navigate the assessment of data-poor compounds like **3,4-Dimethyl-2-hexanol**, ensuring that decisions are based on sound scientific principles and a commitment to safety.

References

- Note: As specific toxicological studies for **3,4-Dimethyl-2-hexanol** are not readily available in the public domain, this reference list includes authoritative sources for the methodologies and comparative compounds discussed. When specific data becomes available, this list should be updated accordingly.
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